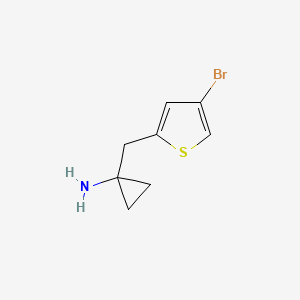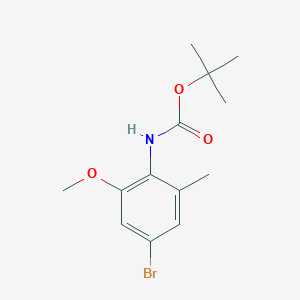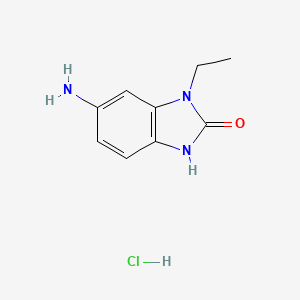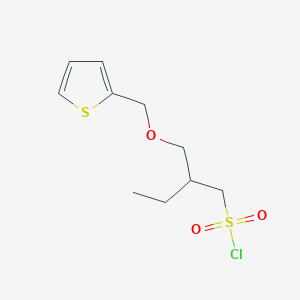
2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H15ClO3S2. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of thiophene derivatives with sulfonyl chloride reagents. One common method includes the reaction of thiophene-2-methanol with butane-1-sulfonyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . The thiophene ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-sulfonyl chloride: A simpler analog with similar reactivity but lacking the butane-1-sulfonyl group.
Thiophene-2-methanesulfonyl chloride: Another analog with a methanesulfonyl group instead of the butane-1-sulfonyl group.
Uniqueness
2-((Thiophen-2-ylmethoxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of both the thiophene ring and the butane-1-sulfonyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in organic synthesis and research .
Eigenschaften
Molekularformel |
C10H15ClO3S2 |
|---|---|
Molekulargewicht |
282.8 g/mol |
IUPAC-Name |
2-(thiophen-2-ylmethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClO3S2/c1-2-9(8-16(11,12)13)6-14-7-10-4-3-5-15-10/h3-5,9H,2,6-8H2,1H3 |
InChI-Schlüssel |
SMXDCWMHWFSSAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COCC1=CC=CS1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B13574699.png)
![Methyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B13574707.png)
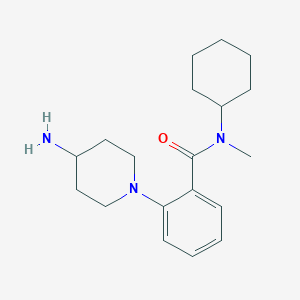
![{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13574715.png)

![1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13574722.png)
![{2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride](/img/structure/B13574729.png)
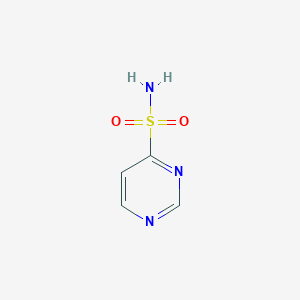
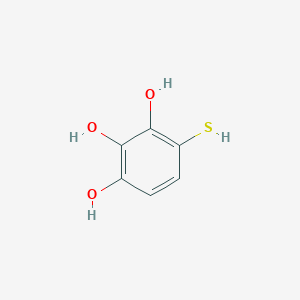
![Tert-butyl 2-[(4-cyanophenyl)amino]acetate](/img/structure/B13574764.png)
